N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
Description
N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine moiety, and a benzamide structure. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, which is known for its diverse biological activities .
Properties
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25(16-20-23-21(24-28-20)18-7-3-2-4-8-18)22(27)19-11-9-17(10-12-19)15-26-13-5-6-14-26/h2-4,7-12H,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYFQLYJJYSBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of acyl hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated oxadiazole.
Formation of the benzamide structure: This can be synthesized by reacting an amine with a benzoyl chloride derivative.
Introduction of the pyrrolidine moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide structure also show diverse biological activities.
Pyrrolidine derivatives: These compounds are known for their pharmacological properties.
Uniqueness
N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is unique due to the combination of these three moieties, which may result in synergistic effects and enhanced biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
